kanamycin B(5+)
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Description
Kanamycin B(5+) is an organic cation that is the pentacation of kanamycin B, obtained by protonation of the primary amino groups. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a kanamycin B.
Scientific Research Applications
1. Detection Methods and Sensing Technologies
Kanamycin B, an aminoglycoside antibiotic, has been the subject of extensive research to develop sensitive detection methods. For instance, a fluorescent aptasensor using dsDNA-capped mesoporous silica nanoparticles and Rhodamine B was developed for kanamycin detection, demonstrating its utility in sensing technologies (Dehghani et al., 2018). Moreover, colorimetric detection methods using silver nanoparticles and aptamer-selective sensing mechanisms have also been explored (Xu et al., 2015).
2. Antibiotic Resistance Studies
Research has also focused on understanding antibiotic resistance mechanisms. Mutations in the ribosomal A-site of Mycobacterium tuberculosis have been studied to understand kanamycin resistance, providing insights into combating drug-resistant tuberculosis (Truitt et al., 2015).
3. Biosynthesis Pathways
The biosynthesis of kanamycin has been an area of interest. Discoveries of parallel pathways in kanamycin biosynthesis have been made, which helps in understanding the production of antibiotics and opens possibilities for bioengineering more effective drugs (Park et al., 2011).
4. Genetic Transformation Systems
Kanamycin B has been studied in the context of plant biotechnology as a screening or selectable marker in genetic transformation systems. Its effectiveness varies in different plant groups, playing a crucial role in transgenic plant production (Shuja, 2021).
5. Medical and Pharmaceutical Research
In medical research, kanamycin B has been used in studies exploring therapies for hearing loss. Research involving mesenchymal stromal cell therapy for damaged cochlea repair in mice deafened with kanamycin indicates its use in modeling medical conditions and testing new treatments (Bettini et al., 2018).
6. Antimicrobial Development
Studies on kanamycin B-derived cationic amphiphiles have shown potential in developing novel antibacterial and antifungal agents with enhanced antimicrobial activity and resistance to enzymatic modification (Fosso et al., 2015).
Properties
Molecular Formula |
C18H42N5O10+5 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,5R)-5-azaniumyl-2-[(2R,3R,4R,5S,6R)-3-azaniumyl-6-(azaniumylmethyl)-4,5-dihydroxyoxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]azanium |
InChI |
InChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/p+5/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
InChI Key |
SKKLOUVUUNMCJE-FQSMHNGLSA-S |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)[NH3+])O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C[NH3+])O)O)[NH3+])[NH3+] |
Canonical SMILES |
C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)CO)O)[NH3+])O)O)OC3C(C(C(C(O3)C[NH3+])O)O)[NH3+])[NH3+] |
Synonyms |
aminodeoxykanamycin bekanamycin bekanamycin sulfate bekanamycin sulfate (1:1) kanamycin B kanendomycin |
Origin of Product |
United States |
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